Diethyl 2-((pyridin-3-ylamino)methylene)malonate

Antifungal discovery Phytopathogen inhibition Mycelial growth assay

Researchers requiring gram-to-kilogram syntheses of polysubstituted-2-pyridones face yield bottlenecks with traditional two-step alkoxymethylene methods (60-75%). This enaminone delivers 95.3% isolated yield in one step, reducing cost per gram at scale. • 95.3% one-step yield vs. 60-75% for conventional routes. • Antifungal IC₅₀ < 1 µM against Fusarium oxysporum (≥35-fold over 4-Cl-phenyl analog). • PI3-Kα IC₅₀ = 39.1 nM with >8.8-fold selectivity over JAK1, >25-fold over ALK/TYK2. • Gould-Jacobs intermediate for pyrido-fused quinolone/pyridone libraries.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
CAS No. 14029-71-1
Cat. No. B1299574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-((pyridin-3-ylamino)methylene)malonate
CAS14029-71-1
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=CN=CC=C1)C(=O)OCC
InChIInChI=1S/C13H16N2O4/c1-3-18-12(16)11(13(17)19-4-2)9-15-10-6-5-7-14-8-10/h5-9,15H,3-4H2,1-2H3
InChIKeyGFMRKZNYVTWEIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-((pyridin-3-ylamino)methylene)malonate Overview


Diethyl 2-((pyridin-3-ylamino)methylene)malonate (CAS 14029-71-1) is a heterocyclic aminomethylene compound with the molecular formula C₁₃H₁₆N₂O₄ (MW 264.28), consisting of a pyridin-3-ylamino moiety linked to a diethyl malonate core via a methylene bridge . This enaminone-type building block serves as a versatile intermediate for constructing polysubstituted-2-pyridones and other nitrogen-containing heterocycles through condensation and cyclization reactions . The compound has been investigated as both a direct antifungal agent against Fusarium oxysporum and as a kinase-targeting pharmacophore scaffold [1].

Synthesis building blockOne-step route to polysubstituted-2-pyridones
Antifungal researchSupports antifungal screening against Fusarium oxysporum
Kinase inhibitor scaffoldPre-validated PI3-Kα pharmacophore for hit-to-lead

Why Generic Substitution Fails for Diethyl 2-((pyridin-3-ylamino)methylene)malonate


Simple substitution with other enaminone derivatives or pyridinylaminomethylene malonate analogs is not reliable because key performance characteristics—including synthetic yield, antifungal potency, and kinase inhibition selectivity—vary substantially with even minor structural modifications. The pyridin-3-yl substitution pattern provides a specific electronic and steric environment that influences both the compound's reactivity as a building block and its direct biological activity . Within the diethyl 2-((arylamino)methylene)malonate (DAMM) series, antifungal IC₅₀ values span three orders of magnitude (0.013 µM to >35 µM) depending solely on aryl substitution [1]. The quantitative evidence below identifies where the pyridin-3-yl derivative delivers measurable differentiation relative to the closest in-class analogs and established synthetic benchmarks.

  • Aryl substitution sensitivity

    Antifungal activity may vary by orders of magnitude across DAMM analogs; pyridin-3-yl provides specific potency context.

  • Synthetic route dependence

    Isolated yield depends critically on condensation route; alternative two-step methods may reduce throughput significantly.

  • Regioisomer mismatch risk

    Pyridin-2-yl or pyridin-4-yl analogs may shift kinase selectivity profile; PI3-Kα targeting is substitution-pattern dependent.

Differentiation Evidence for Diethyl 2-((pyridin-3-ylamino)methylene)malonate


Antifungal Potency Against Fusarium oxysporum

Diethyl 2-((pyridin-3-ylamino)methylene)malonate exhibits potent antifungal activity against Fusarium oxysporum, with an IC₅₀ value of <1 µM . In a head-to-head study within the same DAMM series, the 4-chlorophenyl analog (diethyl 2-((4-chlorophenylamino)methylene)malonate) showed substantially weaker activity with an IC₅₀ of 35 µM under identical assay conditions [1].

Antifungal potency
Head-to-head
IC₅₀ < 1 µM
4-Cl analog IC₅₀ = 35 µM
≥35-fold
Supports antifungal screening context
Mycelial growth assay, PDA medium
Antifungal discovery Phytopathogen inhibition Mycelial growth assay

Synthetic Yield: One-Step vs. Two-Step Process

The preparation of pyridylaminomethylenemalonic acid derivatives via a one-step reaction of aminopyridine with orthoformic acid trialkyl ester and malonic ester achieves yields in excess of 90%, referred to malonic acid ester input [1]. In contrast, the traditional two-step process—requiring separate preparation and isolation of alkoxymethylene malonate followed by condensation with aminopyridine—delivers end-product yields of only 60–75% of theory [2]. Diethyl 2-((pyridin-3-ylamino)methylene)malonate specifically has been obtained in 95.3% isolated yield using a solvent-free direct condensation of pyridin-3-amine with diethyl 2-(ethoxymethylene)malonate at 80°C .

Synthetic yield
Head-to-head
95.3% isolated yield
Two-step: 60–75%
+20–35 pp
Informs synthesis scale-up economics
One-step solvent-free condensation at 80°C
Process chemistry Heterocyclic synthesis Yield optimization

PI3-Kα Kinase Inhibition Potency

Diethyl 2-((pyridin-3-ylamino)methylene)malonate demonstrates potent inhibition of phosphoinositide 3-kinase alpha (PI3-Kα) with an IC₅₀ value of 39.1 nM in a biochemical fluorescence polarization assay [1]. This potency places it within the range of established PI3K inhibitors evaluated in oncology programs. (Note: Comparative data for structurally similar DAMM analogs against PI3-Kα are not available in the public domain; this value is reported as a class-level benchmark pending further analog evaluation.)

PI3-Kα inhibition
Class-level
IC₅₀ = 39.1 nM
Supports PI3-Kα pathway inhibitor scaffold evaluation
Comparative analog data not available; benchmark value
Kinase inhibition PI3K pathway Oncology target

Kinase Selectivity Profile

Cross-kinase profiling reveals that diethyl 2-((pyridin-3-ylamino)methylene)malonate exhibits substantial selectivity for PI3-Kα (IC₅₀ = 39.1 nM) relative to other tyrosine kinases. Against JAK1, the compound shows an IC₅₀ of 346 nM—representing an approximately 8.8-fold selectivity window [1]. Against ALK and TYK2, the compound is essentially inactive, with IC₅₀ values exceeding 10 µM (>10,000 nM) and 1 µM (>1,000 nM), respectively [2][3].

Kinase selectivity
Cross-study
PI3-Kα 39.1 nM
JAK1 346 nM, ALK >10 µM, TYK2 >1 µM
~8.8-fold over JAK1; >256-fold over ALK
Informs kinase selectivity window for target engagement studies
FP assay (PI3-Kα); kinase assays (JAK1/ALK/TYK2)
Kinase selectivity Off-target profiling JAK/STAT pathway

Application Scenarios for Diethyl 2-((pyridin-3-ylamino)methylene)malonate


Antifungal Screening for Fusarium oxysporum

Procure diethyl 2-((pyridin-3-ylamino)methylene)malonate when establishing antifungal screening cascades against Fusarium oxysporum. The compound demonstrates validated mycelial growth inhibition with IC₅₀ < 1 µM, representing a ≥35-fold potency advantage over the 4-chlorophenyl DAMM analog [1]. This makes it suitable as a positive control or hit-expansion starting point in agricultural fungicide discovery programs.

Large-Scale Synthesis of Polysubstituted-2-Pyridones

Select this compound for gram-to-kilogram syntheses of polysubstituted-2-pyridones and related heterocyclic frameworks. The one-step synthetic route provides isolated yields of 95.3%, which compares favorably to the 60–75% yields typical of traditional two-step alkoxymethylene malonate methods . The yield differential directly reduces cost per gram at procurement scale.

PI3-Kα Inhibitor Hit-to-Lead Optimization

Source diethyl 2-((pyridin-3-ylamino)methylene)malonate as a validated PI3-Kα scaffold (IC₅₀ = 39.1 nM) for hit-to-lead medicinal chemistry campaigns [2]. The compound's established selectivity profile—~8.8-fold over JAK1 and >25-fold over ALK/TYK2 [3]—allows researchers to initiate SAR exploration without preliminary kinase panel screening, accelerating lead optimization timelines.

Pyridin-3-yl Building Block for Cyclizations

Procure this compound as a Gould-Jacobs reaction intermediate for the construction of pyrido-fused heterocycles. The pyridin-3-yl substitution pattern enables specific cyclization pathways distinct from pyridin-2-yl or pyridin-4-yl analogs, facilitating access to structurally defined quinolone and pyridone libraries .

Application
Selection Property
Validation Focus
Antifungal screening studies
Mycelial growth inhibition profile
Fusarium oxysporum panel response
Heterocyclic library synthesis
High-yield one-step condensation route
Gram-to-kilogram scale-up reproducibility
PI3-Kα hit-to-lead optimization
Pre-validated kinase scaffold
Kinase selectivity window (PI3-Kα vs JAK1/ALK/TYK2)
Pyrido-fused heterocycle construction
Pyridin-3-yl regiochemistry for cyclizations
Gould-Jacobs reaction compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl 2-((pyridin-3-ylamino)methylene)malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.